4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
Description
4-Methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further modified by a 5-methyl-1,3,4-oxadiazole group via a methylene bridge. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.9) and a molecular weight of ~361.9 g/mol, as inferred from analogs like 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole . The compound's design integrates pharmacophores known for diverse bioactivities: benzothiazoles are associated with antitumor and antimicrobial effects, piperazines enhance solubility and bioavailability, and 1,3,4-oxadiazoles contribute to metabolic stability and hydrogen bonding interactions .
Properties
IUPAC Name |
2-methyl-5-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXSKMLOLDOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Oxadiazole Ring : The 5-methyl-1,3,4-oxadiazole moiety is synthesized through the reaction of appropriate hydrazones with carbonyl compounds.
- Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.
- Benzothiazole Formation : The final structure is completed by coupling reactions that link the benzothiazole moiety with the piperazine and oxadiazole groups.
The biological activity of the compound can be attributed to its structural components:
- Oxadiazole Moiety : Known for diverse biological activities including anticancer and antimicrobial effects due to its ability to interact with various biological targets such as enzymes and receptors .
- Piperazine Ring : Often associated with neuroactive properties and has been shown to enhance the bioavailability of other pharmacologically active compounds.
- Benzothiazole Component : Exhibits significant antitumor activity and has been linked to various therapeutic effects against inflammatory diseases .
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antibacterial and Antifungal Properties
Preliminary studies have indicated that the compound possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal properties against Candida albicans. The minimum inhibitory concentrations (MIC) were found to be:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 20 |
These results demonstrate the potential of this compound as a therapeutic agent in treating infections .
Anti-inflammatory Effects
Research has indicated that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on the biological activities of oxadiazole derivatives, including this compound:
- Study on Anticancer Activity : A study evaluated the anticancer properties of similar oxadiazole derivatives in various cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis .
- Antimicrobial Studies : Another research highlighted the effectiveness of oxadiazole derivatives against a range of bacterial strains, showcasing their potential as novel antibiotics .
- Inflammatory Response Modulation : A case study demonstrated that compounds containing benzothiazole showed reduced inflammation in animal models, providing insights into their therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzothiazole moiety. Specifically, derivatives of 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole have shown promise in inhibiting cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess activity against a range of pathogens.
Research Findings:
In vitro assays indicated that compounds with similar structures displayed effective inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a lead compound for developing new antibiotics .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties.
Application Example:
Research has shown that adding this compound to polymer composites can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Central Nervous System (CNS) Effects
Compounds containing piperazine rings are known for their neuropharmacological effects. The specific structure of this compound suggests potential applications in treating CNS disorders.
Clinical Insights:
Preliminary studies have indicated that similar compounds may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . Further research is warranted to explore the therapeutic potential of this compound in psychiatric disorders.
Data Summary Table
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole core and oxadiazole substituent participate in oxidation reactions under controlled conditions:
-
The benzothiazole ring undergoes degradation in strong oxidative environments, producing sulfonic acids.
-
Cyclopropane substituents on the oxadiazole moiety may form epoxides via peracid-mediated oxidation .
Reduction Reactions
Reductive transformations target nitrogen-rich functional groups:
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| N-Oxide Reduction | Pd/C with H₂ (ethanol, RT) | Reduction of oxadiazole N-oxide to amine derivatives | |
| Nitrile Reduction | LiAlH₄ (anhydrous ether) | Conversion of nitrile groups to primary amines |
-
The oxadiazole ring is susceptible to hydrogenolysis, leading to ring-opening and amine formation.
Substitution Reactions
The piperazine and benzothiazole nitrogen atoms serve as nucleophilic sites:
-
Alkylation at the piperazine nitrogen enhances solubility and modulates biological activity.
-
Acylation reactions with benzofuran-2-carboxylic acid derivatives yield pharmacologically relevant amides .
Heterocyclization and Ring-Opening
The oxadiazole moiety participates in cycloaddition and ring-opening reactions:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, expanding structural diversity .
-
Hydrolysis under acidic conditions converts oxadiazole to hydrazides, enabling further functionalization .
Comparative Reactivity Table
Key functional groups and their relative reactivity:
| Functional Group | Reactivity Order (High → Low) | Dominant Reaction Types |
|---|---|---|
| Piperazine Nitrogen | Alkylation > Acylation > Sulfonation | Nucleophilic substitution |
| Oxadiazole Ring | Cycloaddition > Reduction > Hydrolysis | Electrophilic addition/ring-opening |
| Benzothiazole Sulfur | Oxidation > Electrophilic substitution | Oxidative degradation |
Mechanistic Insights
-
Piperazine Reactivity : The secondary amines in piperazine undergo alkylation preferentially at the less sterically hindered nitrogen.
-
Oxadiazole Stability : The 1,3,4-oxadiazole ring resists nucleophilic attack but is prone to electrophilic substitution at the C5 position .
-
Benzothiazole Degradation : Oxidative cleavage of the thiazole ring proceeds via a radical mechanism in acidic KMnO₄.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV)
- Structure : Benzothiazole linked to a 4-methylpiperazine via an acetamide bridge.
- Key Differences : Lacks the 5-methyl-1,3,4-oxadiazole substitution.
4-Methyl-2-[4-(3-Phenoxybenzoyl)Piperazin-1-yl]-1,3-Benzothiazole
- Structure: Piperazine substituted with a 3-phenoxybenzoyl group.
- Key Differences : Replaces the oxadiazole with a bulky aromatic ester.
2-[4-(2-Chloro-6-Fluorobenzyl)Piperazino]-1,3-Benzothiazole
- Structure : Piperazine substituted with a halogenated benzyl group.
- Key Differences : Chlorine and fluorine atoms introduce strong electron-withdrawing effects, increasing polarity (PSA ~47.6 Ų vs. ~45 Ų for the oxadiazole analog) .
- Activity : Halogen substituents correlate with enhanced antimicrobial activity but may reduce blood-brain barrier penetration compared to the oxadiazole derivative .
Variations in the Heterocyclic Core
Benzothiazole-Based 1,3,4-Oxadiazole Derivatives (Neuroprotective Agents)
- Structure : Benzothiazole linked directly to 1,3,4-oxadiazole via thioether bonds (e.g., 2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole).
- Key Differences : Absence of the piperazine spacer.
- Activity : Exhibited neuroprotective effects (87–89% cell viability at 10 μM) by targeting amyloid-β aggregates, suggesting the piperazine in the target compound may modulate solubility and target selectivity .
6-Bromo-7-{4-[(5-Methylisoxazol-3-yl)Methyl]Piperazin-1-yl}-2-[4-(4-Methylpiperazin-1-yl)Phenyl]-1H-Imidazo[4,5-b]Pyridine
- Structure : Imidazopyridine core with dual piperazine substitutions, including a 5-methylisoxazole group.
- Key Differences : Isoxazole (O/N heteroatom) vs. oxadiazole (N/N/O heteroatom) alters hydrogen-bonding capacity.
- Activity : Demonstrated kinase inhibition, highlighting how heterocycle choice impacts target specificity .
Pharmacological and Physicochemical Comparisons
Preparation Methods
Cyclocondensation of 2-Amino-4-methylthiophenol
The benzothiazole nucleus is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with a carbonyl source, typically chloroacetyl chloride or acetic anhydride, under acidic conditions.
Procedure :
-
Dissolve 2-amino-4-methylthiophenol (10 mmol) in anhydrous dichloromethane.
-
Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
-
Stir at room temperature for 6 hours, followed by reflux for 2 hours.
-
Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 8:2).
Halogenation for Piperazine Coupling
The 2-position of the benzothiazole is activated for nucleophilic substitution by introducing a chlorine atom:
Reaction :
2-Methyl-1,3-benzothiazole + Phosphorus pentachloride → 2-Chloro-4-methyl-1,3-benzothiazole
Conditions :
Preparation of the 5-Methyl-1,3,4-Oxadiazole Moiety
Hydrazide Formation
The oxadiazole ring originates from a hydrazide intermediate. Ethyl 2-(2-acetamidophenoxy)acetate serves as a precursor:
Step 1 :
Cyclodehydration to Oxadiazole
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) or sulfuric acid:
Procedure :
-
Suspend the hydrazide (5 mmol) in POCl₃ (10 mL).
-
Reflux for 3 hours.
-
Pour into ice-water, neutralize with NH₄OH, and extract with chloroform.
Characterization :
Piperazine Functionalization and Conjugation
Synthesis of 1-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]Piperazine
The oxadiazole-piperazine linker is prepared via alkylation:
Reaction :
Piperazine + 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole → Target intermediate
Conditions :
Coupling with Benzothiazole Core
The final step involves nucleophilic aromatic substitution between 2-chloro-4-methyl-1,3-benzothiazole and the functionalized piperazine:
Procedure :
-
Combine 2-chloro-4-methyl-1,3-benzothiazole (5 mmol), 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (5.5 mmol), and K₂CO₃ (15 mmol) in DMF.
-
Heat at 100°C for 24 hours under nitrogen.
-
Cool, dilute with water, and extract with ethyl acetate.
Purification :
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature and Reaction Time
-
Optimal coupling occurs at 100°C for 24 hours, minimizing side products like N-alkylated derivatives.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Alternative Routes
Competing Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole, and how can purity be validated?
- Methodology:
- Synthesis: Use a multi-step approach involving condensation of 2-aminobenzothiazole derivatives with piperazine intermediates. For the oxadiazole moiety, employ cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol .
- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N; deviation <0.4% from theoretical values) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology:
- Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzothiazole C2 substitution at ~δ 160 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
- X-ray Crystallography: If crystalline, compare bond lengths/angles with analogous structures (e.g., benzothiazole-piperazine derivatives) .
Q. What preliminary biological assays are recommended for this compound?
- Methodology:
- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology:
- Analog Synthesis: Modify substituents on the oxadiazole (e.g., 5-methyl → 5-aryl) and piperazine (e.g., N-alkylation) .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical binding features (e.g., hydrogen-bond acceptors on oxadiazole) .
- Biological Profiling: Compare analogs in dose-response assays (e.g., IC₅₀ shifts with structural changes) .
Q. What computational strategies are effective in predicting target binding modes?
- Methodology:
- Docking Studies: Use AutoDock Vina or Glide to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Prioritize poses with oxadiazole forming π-π stacking with heme .
- MD Simulations: Run GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å) .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities (ΔG <−7 kcal/mol suggests strong binding) .
Q. How can contradictory spectral or bioactivity data be resolved?
- Methodology:
- Data Triangulation: Cross-validate NMR/HRMS with independent synthetic batches. If discrepancies persist (e.g., unexpected ¹³C shifts), assess for tautomerism or solvatomorphism .
- Bioassay Reproducibility: Re-test under controlled conditions (e.g., fixed ATP concentration in kinase assays). Use statistical tools (ANOVA, p<0.05) to confirm significance .
- Metabolite Interference: Perform LC-MS/MS to rule out off-target effects from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
